(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI Key |
DPGUEWVPLHCLQO-PELKAZGASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the azabicyclo group: This step involves the incorporation of the nitrogen atom into the bicyclic system, often through a nucleophilic substitution reaction.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective functionalization. Acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) cleave the Boc group efficiently:
Mechanistic Notes:
-
Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol .
-
The free amine is highly reactive, enabling subsequent alkylation, acylation, or coupling reactions.
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in classical transformations:
Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeOH, H₂SO₄ (cat.) | Reflux, 12 hr | Methyl (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-1-carboxylate | 78% | |
| EDCI, DMAP | DMF, RT, 24 hr | Activated ester for peptide coupling | 92% |
Amide Coupling
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HATU, DIPEA | DCM, 0°C → RT, 2 hr | (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-1-carboxamide | 88% | |
| NHS, DCC | THF, 4°C, overnight | Succinimidyl ester intermediate | 95% |
Cycloaddition and Ring-Opening Reactions
The strained bicyclic framework undergoes selective ring-opening or cycloaddition under controlled conditions:
Key Observations:
-
The endo geometry of the bicyclic system directs stereoselectivity in cycloadditions .
-
Ring-opening reactions often proceed via acid-catalyzed pathways, preserving stereochemistry.
Oxidation of the Bicyclic Core
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O/acetone | 0°C, 2 hr | Ketone derivative | 60% | |
| RuCl₃, NaIO₄ | CH₃CN/H₂O, RT | Lactam via oxidative cleavage | 55% |
Reduction of Functional Groups
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Alcohol derivative | 75% | |
| H₂, Pd/C | MeOH, 25°C, 12 hr | Saturated bicyclic amine | 82% |
Suzuki-Miyaura Cross-Coupling
The Boc-protected amine and carboxylic acid groups remain inert under Pd-catalyzed cross-coupling conditions, enabling aryl functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 24 hr | Biphenyl-substituted derivative | 70% |
Scientific Research Applications
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites or receptor binding pockets, where it can exert its effects by inhibiting or activating these targets. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the Boc protective group, making it more reactive.
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, altering its reactivity and solubility.
Uniqueness
The presence of both the Boc protective group and the carboxylic acid group in (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions and modifications, making it valuable in various research and industrial applications.
Biological Activity
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which allows for diverse interactions within biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- CAS Number : 1628613-11-5
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves the use of organocatalytic methods or traditional chemical synthesis routes that facilitate the formation of the bicyclic structure while maintaining stereochemical integrity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown selective antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis .
Neuroprotective Effects
Studies have suggested that bicyclic compounds can modulate neurodegenerative processes associated with diseases like Alzheimer's. The ability to influence gamma-secretase activity positions these compounds as potential therapeutic agents in neuroprotection and cognitive enhancement .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the azabicyclic structure can significantly enhance biological activity. For example, substituting different functional groups at specific positions on the bicyclic framework has been shown to optimize binding affinity to biological targets .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid?
- Methodology : A common approach involves oxidation of bicyclic intermediates. For example, NaIO₄/RuCl₃-mediated cleavage of diols or alkenes in related bicyclic systems can yield carboxylic acid derivatives (57% yield reported) . Another route utilizes trans-4-hydroxy-L-proline as a starting material, involving sequential protection (e.g., benzyl chloroformate), oxidation, and cyclization steps under controlled conditions (e.g., NaOMe/MeOH reflux) .
- Critical Considerations : Ensure stereochemical control during cyclization steps, as the bicyclic framework’s rigidity impacts downstream applications. Monitor reaction progress via TLC or LC-MS to optimize yields.
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 filters) if dust or aerosols are generated .
- Storage : Store at 2–8°C in a dry environment to maintain stability. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibility data are not available .
- Spill Management : Contain spills using non-combustible absorbents (e.g., vermiculite) and dispose via licensed waste services. Avoid flushing into drains .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during synthetic modifications of this bicyclic scaffold?
- Methodology : Use chiral auxiliaries or asymmetric catalysis for key steps. For example, RuCl₃-mediated oxidations (as in ) can retain stereochemistry if reaction conditions (pH, temperature) are tightly controlled .
- Analytical Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR. Compare optical rotation data with literature values for related azabicycloheptanes .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate (1:1) is effective for isolating carboxylic acid derivatives .
- Characterization :
- 1H/13C NMR : Key signals include tert-butoxycarbonyl (Boc) protons at ~1.4 ppm and bicyclic bridgehead protons in the 3.0–4.5 ppm range .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks for Boc-protected intermediates .
Q. How does the conformational rigidity of this bicyclic system influence its applications in medicinal chemistry?
- Role in Drug Design : The azabicyclo[2.2.1]heptane core restricts rotational freedom, making it valuable for mimicking peptide turn structures or enhancing target binding affinity. Derivatives like methanoprolines (e.g., Boc-2,4-methanoproline) are used to stabilize secondary structures in peptidomimetics .
- Case Study : Similar bicyclic scaffolds are intermediates in covalent protein labeling via alkenyl nitrile electrophiles, demonstrating utility in bioconjugation studies .
Data Contradictions and Gaps
Q. How should researchers address discrepancies in reported synthetic yields for similar bicyclic compounds?
- Example : reports 57% yield for a RuCl₃/NaIO₄-mediated oxidation, while other routes (e.g., ) achieve >90% yields for distinct steps.
- Resolution : Optimize reaction stoichiometry (e.g., excess NaIO₄) and solvent systems (acetonitrile/water mixtures) to improve efficiency. Document batch-specific variables (e.g., purity of starting materials) .
Q. What are the limitations in available toxicological data for this compound, and how can they be mitigated?
- Gaps : Acute toxicity (LD50), mutagenicity, and carcinogenicity data are unspecified, though IARC/ACGIH classify certain components as potential carcinogens .
- Risk Mitigation : Adopt ALARA (As Low As Reasonably Achievable) exposure principles. Conduct in vitro assays (e.g., Ames test) for preliminary toxicity profiling .
Application-Oriented Questions
Q. How can this compound be utilized in the synthesis of peptide mimetics or constrained amino acids?
- Methodology : Incorporate the bicyclic core into solid-phase peptide synthesis (SPPS) protocols. For example, Fmoc-protected analogs (e.g., Fmoc-2,4-methanoproline) enable automated synthesis of conformationally restricted peptides .
- Case Study : Derivatives like tert-butyl 3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate serve as intermediates in protease-resistant peptide analogs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
